molecular formula C8H8Cl2O B1586228 2,6-Dichlorophenethyl Alcohol CAS No. 30595-79-0

2,6-Dichlorophenethyl Alcohol

Cat. No. B1586228
CAS RN: 30595-79-0
M. Wt: 191.05 g/mol
InChI Key: ZBQPKQUIKJDGIX-UHFFFAOYSA-N
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Description

2,6-Dichlorophenethyl alcohol is a chemical compound with the CAS Number: 30595-79-0 . It has a molecular weight of 191.06 and its IUPAC name is 2-(2,6-dichlorophenyl)ethanol .


Molecular Structure Analysis

The InChI code for 2,6-Dichlorophenethyl alcohol is 1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

The physical form is solid and it is stored in a sealed, dry room .

Scientific Research Applications

Green Catalysis and Environmental Applications

Research in green chemistry has demonstrated the utility of water-soluble palladium(II) complexes for the selective aerobic oxidation of a wide range of alcohols, including 2,6-Dichlorophenethyl Alcohol derivatives, to aldehydes, ketones, and carboxylic acids in water-alcohol systems. This process is notable for its economic and environmental benefits, utilizing water as a solvent and air as the oxidant (ten Brink GJ, Arends, Sheldon, 2000).

Photocatalysis and Water Treatment

Another significant application is in the photocatalytic removal of chlorophenols from water, exploiting commercial ZnO powder. The process, optimized for the degradation of 2,4,6-trichlorophenol, a compound structurally related to 2,6-Dichlorophenethyl Alcohol, highlights the potential for treating water pollutants efficiently under specific conditions, thus contributing to environmental protection (Gaya, Abdullah, Hussein, Zainal, 2010).

Biotransformation and Synthesis of Chiral Intermediates

The synthesis of chiral intermediates for pharmaceutical applications through biotransformation is a rapidly growing area of research. One study demonstrated the effective biocatalytic reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol in submerged culture of Alternaria alternata, showcasing the potential of microbial systems in producing high-value chiral alcohols with excellent enantiomeric excess (E. B. Kurbanoğlu, M. Taskin, K. Zilbeyaz, I. Hasenekoglu, 2009). Similarly, a new Acinetobacter sp. isolate was found capable of highly enantioselective synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a chiral intermediate of Miconazole, indicating the utility of biotransformation in synthesizing complex molecules (Yan-Li Miao, Yuewang Liu, Yushu He, Pu Wang, 2019).

Advanced Chemical Synthesis

Research has also explored the synthesis of (S)-1-(2-chlorophenyl)ethanol and its derivatives for various applications, including as intermediates in the production of chemotherapeutic drugs. Innovative methods for scale-up and intensification of bioproduction, as well as economic evaluations, have been conducted to improve the efficiency and reduce costs of production processes, indicating the relevance of 2,6-Dichlorophenethyl Alcohol derivatives in the pharmaceutical industry (T. Eixelsberger et al., 2013).

properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQPKQUIKJDGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370123
Record name 2,6-Dichlorophenethyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenethyl Alcohol

CAS RN

30595-79-0
Record name 2,6-Dichlorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30595-79-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorophenethyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-Dichlorophenyl)ethanol
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Synthesis routes and methods

Procedure details

a suspension of lithium aluminum hydride (13.75 g, 365.75 mmol) in anhydrous diethyl ether (500 mL) was added via a powder addition funnel 2,6-dichlorophenylacetic acid (50 g, 243.75 mmol). The resulting reaction mixture was refluxed for 16 hours and then quenched by slow addition of a sodium sulfate saturated aqueous solution (25 mL). The resulting slurry was stirred for 3 hours and then filtered, the insoluble was carefully washed with diethyl ether (2×100 mL). The combined ether filtrates were dried over sodium sulfate and the solvent was evaporated in vacuo to yield 38.6 g (85% yield) of the title compound.
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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